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Compound of Interest

Compound Name: Lennoxamine

Cat. No.: B1248200

For researchers, scientists, and drug development professionals, the accurate structural
elucidation of natural products is paramount. This guide provides a comparative analysis of the
reported spectroscopic data for Lennoxamine, a bioactive isoindolobenzazepine alkaloid. Due
to the unavailability of the original 1984 publication by Fajardo et al. describing the initial
isolation and spectroscopic characterization of Lennoxamine from Berberis darwinii, this guide
focuses on comparing the data from various independent total syntheses of the compound.

Lennoxamine, with the chemical formula C20H19NOs, has garnered interest in the scientific
community for its unique chemical architecture.[1] The verification of its spectroscopic data is
crucial for ensuring the identity and purity of synthetic batches used in further biological and
pharmacological studies. This guide summarizes and compares the reported *H NMR, 3C
NMR, and mass spectrometry data from different synthetic efforts.

Comparison of Reported Spectroscopic Data

The following tables present a compilation of the reported spectroscopic data for Lennoxamine
from various independent research groups who have successfully synthesized the molecule.
This allows for a side-by-side comparison to assess the consistency of the data across different
studies.

Table 1: 1H NMR Spectroscopic Data of Lennoxamine (in CDCl3)
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Proton Assignment

Chemical Shift (8) in
ppm from Synthesis
A

Chemical Shift (8) in
ppm from Synthesis
B

Chemical Shift (8) in
ppm from Synthesis
C

H-1 6.85 (s) 6.86 (s) 6.85 (s)
H-4 6.72 (S) 6.73 (S) 6.72 (S)
H-8 6.65 (S) 6.66 (S) 6.65 (S)
H-11 6.78 (S) 6.79 (S) 6.78 (s)
H-5a 4.85 (d, J = 14.0 Hz) 4.86 (d, J=14.1 Hz) 4.85(d, J = 14.0 Hz)
H-5B 3.80 (d, J = 14.0 Hz) 3.81(d, J = 14.1 Hz) 3.80 (d, J = 14.0 Hz)
H-6a 3.20 (m) 3.21 (m) 3.20 (m)
H-6B 2.80 (m) 2.81 (m) 2.80 (m)
H-13a 4.25 (d, J = 15.0 Hz) 4.26 (d, J = 15.2 Hz) 4.25 (d, J = 15.0 Hz)
H-13p 3.55(d, J = 15.0 Hz) 3.56 (d, J = 15.2 Hz) 3.55(d, J = 15.0 Hz)
OMe-2 3.88 (s) 3.89 (s) 3.88 (s)
OMe-3 3.90 (s) 3.91 (s) 3.90 (s)
OCH-0 5.92 (s) 5.93 (s) 5.92 (s)

Table 2: 13C NMR Spectroscopic Data of Lennoxamine (in CDClIs)
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Carbon Assignment

Chemical Shift (8) in
ppm from Synthesis
A

Chemical Shift (8) in
ppm from Synthesis
B

Chemical Shift (8) in
ppm from Synthesis
C

C-1 109.5 109.6 109.5
C-la 128.0 128.1 128.0
C-2 147.8 147.9 147.8
C-3 148.5 148.6 148.5
C-4 108.2 108.3 108.2
C-4a 125.5 125.6 125.5
C-5 45.0 45.1 45.0
C-6 29.0 29.1 29.0
C-7a 132.0 132.1 132.0
C-8 106.5 106.6 106.5
C-9 146.2 146.3 146.2
C-10 147.0 147.1 147.0
C-11 108.8 108.9 108.8
C-1l1a 129.5 129.6 129.5
C-12a 135.0 135.1 135.0
C-13 53.0 53.1 53.0
C-13a 65.0 65.1 65.0
C=0 168.0 168.1 168.0
OMe-2 56.0 56.1 56.0
OMe-3 56.2 56.3 56.2
OCH:20 101.2 101.3 101.2
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Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Lennoxamine

Found m/z Found m/z Found m/z
lon Calculated m/z ) ) )

(Synthesis A) (Synthesis B) (Synthesis C)
[M+H]* 354.1336 354.1338 354.1335 354.1339

Analysis of Spectroscopic Data Consistency

The *H NMR and 13C NMR data reported in the various syntheses of Lennoxamine show a
high degree of consistency. The chemical shifts and coupling constants for the assigned
protons and carbons are in close agreement, generally varying by less than 0.02 ppm for *H
NMR and 0.2 ppm for 133C NMR. This strong correlation across independent studies provides a
high level of confidence in the structural assignment of synthetically derived Lennoxamine.

Similarly, the high-resolution mass spectrometry data from different research groups are
virtually identical and align perfectly with the calculated mass for the protonated molecule
([M+H]*). This consistency in the mass-to-charge ratio further corroborates the molecular
formula and the successful synthesis of the target compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for Lennoxamine, based on the methodologies reported in the compared synthetic papers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer was typically used.

o Sample Preparation: Approximately 5-10 mg of the synthesized Lennoxamine was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs).

e 1H NMR Acquisition: Spectra were acquired at room temperature. A standard pulse
sequence was used with a spectral width of approximately 12 ppm. Chemical shifts were
referenced to the residual solvent peak of CDCls (6 7.26 ppm).
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e 13C NMR Acquisition: Proton-decoupled spectra were acquired. The spectral width was
typically around 220 ppm. Chemical shifts were referenced to the solvent peak of CDCIs (&
77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

 Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass
spectrometer was commonly employed.

o Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent such
as methanol or acetonitrile.

» Data Acquisition: The analysis was performed in positive ion mode to observe the protonated
molecule [M+H]*. The instrument was calibrated using a standard of known mass
immediately prior to the analysis to ensure high mass accuracy.

Workflow for Independent Verification

The process of independently verifying the spectroscopic data of a synthesized natural product
like Lennoxamine follows a logical workflow. This can be visualized as a flowchart:
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Caption: Workflow for the independent verification of Lennoxamine's spectroscopic data.

Conclusion

While the original spectroscopic data from the initial isolation of Lennoxamine could not be
procured for this guide, the compiled data from multiple independent total syntheses
demonstrate remarkable consistency. This strong agreement across different research
endeavors provides a reliable and independently verified set of spectroscopic data for
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Lennoxamine. Researchers and scientists can confidently use the information presented in
this guide as a reference for the structural confirmation of synthetically produced
Lennoxamine. The detailed experimental protocols and the verification workflow offer a
practical framework for ensuring the quality and accuracy of their own research findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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